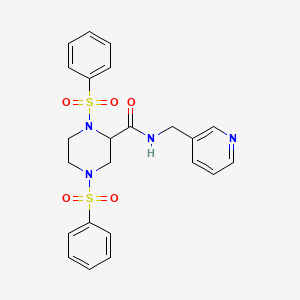
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPIP is a potent inhibitor of the enzyme protein kinase R (PKR), which is involved in the regulation of the immune response and cellular stress pathways.
Mécanisme D'action
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide is a potent inhibitor of PKR, which is a key regulator of the immune response and cellular stress pathways. PKR is activated in response to viral infection and cellular stress, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) and the inhibition of protein synthesis. 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide binds to the kinase domain of PKR, preventing its activation and subsequent phosphorylation of eIF2α. This results in the inhibition of viral replication and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has been shown to have potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and dengue virus. 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has several advantages for lab experiments, including its potent inhibitory activity against PKR, its broad-spectrum antiviral activity, and its potential use in the treatment of cancer and neurodegenerative diseases. However, 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide also has some limitations, including its relatively low yield and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide. One potential direction is to investigate its use in combination with other antiviral drugs for the treatment of viral infections. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders. Furthermore, the development of more efficient synthesis methods for 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide could increase its yield and make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide involves the reaction of 1,4-diaminopiperazine with 3-pyridinecarboxaldehyde, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final product is obtained after purification through column chromatography. The yield of 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide is reported to be around 50%.
Applications De Recherche Scientifique
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and dengue virus. 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(pyridin-3-ylmethyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c28-23(25-17-19-8-7-13-24-16-19)22-18-26(33(29,30)20-9-3-1-4-10-20)14-15-27(22)34(31,32)21-11-5-2-6-12-21/h1-13,16,22H,14-15,17-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYJFVWIOGZDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5200518.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5200533.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-acetylphenyl)acetamide](/img/structure/B5200538.png)

![17-[2-(1-piperazinyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200554.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5200560.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200567.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5200572.png)
![diethyl [2-amino-1-({[(4-chlorophenyl)amino]carbonyl}amino)-2-oxoethyl]phosphonate](/img/structure/B5200573.png)


![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)
![N-methyl-4-nitro-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5200621.png)